5-bromo-11-phenyl-11H-benzo[a]carbazole

OLED materials Suzuki coupling Carbazole derivative

Regiochemical inconsistency in brominated carbazole building blocks alters reaction kinetics and final OLED device performance. This 5-bromo isomer delivers verified positional control. - Enables bipolar host materials with Td ≈ 350 °C, Tg = 107 °C (alkylated derivatives) - Directly impacts reverse intersystem crossing (RISC) rates in TADF emitters - Standard Suzuki-Miyaura coupling handle for hole-transport/host materials (EQE >20% in red PHOLEDs) - Available for immediate R&D procurement

Molecular Formula C22H14BrN
Molecular Weight 372.265
CAS No. 1210469-09-2
Cat. No. B2650600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-11-phenyl-11H-benzo[a]carbazole
CAS1210469-09-2
Molecular FormulaC22H14BrN
Molecular Weight372.265
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5C(=C4)Br
InChIInChI=1S/C22H14BrN/c23-20-14-19-17-11-6-7-13-21(17)24(15-8-2-1-3-9-15)22(19)18-12-5-4-10-16(18)20/h1-14H
InChIKeyFEANXXZXEFEMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-11-phenyl-11H-benzo[a]carbazole Overview


5-Bromo-11-phenyl-11H-benzo[a]carbazole (CAS 1210469-09-2) is a brominated benzo[a]carbazole derivative with the molecular formula C₂₂H₁₄BrN and a molecular weight of 372.26 g/mol . Structurally, it features a rigid, fused benzo[a]carbazole core bearing an N-phenyl group at the 11‑position and a single bromine substituent at the 5‑position of the benzocarbazole ring system . This compound serves primarily as a synthetic building block in the preparation of advanced organic electronic materials, particularly as a precursor for hole‑transporting and host materials in organic light‑emitting diodes (OLEDs) . The combination of the extended π‑conjugated benzocarbazole framework and the reactive aryl bromide handle enables access to a wide range of functionalized derivatives through cross‑coupling chemistry, especially Suzuki–Miyaura coupling [1].

Suzuki–Miyaura cross-coupling building block
Precursor for hole-transporting OLED host materials
5‑bromo regioisomer for position‑specific electronic tuning

Differentiation from Other Bromocarbazoles


Generic substitution of 5‑bromo‑11‑phenyl‑11H‑benzo[a]carbazole with other brominated carbazole or benzocarbazole isomers is not scientifically sound because the position of the bromine atom on the fused benzo[a]carbazole core dictates both the electronic structure and the regioselectivity of subsequent cross‑coupling reactions [1]. Quantum chemical calculations have demonstrated that simply changing the Br substituent position on a carbazole‑based system leads to significant variations in spin–orbit coupling (SOC) values and HOMO/LUMO energy levels [2]. Furthermore, the 5‑position of the benzo[a]carbazole ring exhibits a distinct steric and electronic environment compared to the 8‑ or 9‑positions, which directly affects the reactivity and yield in Suzuki–Miyaura coupling and other Pd‑catalyzed transformations [3]. Consequently, using a different bromo isomer—even one with the identical molecular formula—can result in altered reaction kinetics, different coupling efficiencies, and ultimately a divergent optoelectronic performance of the final OLED material [4]. The following quantitative evidence clarifies precisely where 5‑bromo‑11‑phenyl‑11H‑benzo[a]carbazole provides measurable differentiation.

Br position alters spin–orbit coupling and HOMO/LUMO levels; 8‑bromo or 9‑bromo isomers may shift photophysical outcomes.
Steric environment at 5‑position differs from 8‑position; cross‑coupling reactivity may not transfer directly to alternative isomers.
Device host performance (EQE, thermal stability) reported for 5‑bromo derivatives may not be reproduced with other regioisomers.

Quantitative Differentiation Evidence


Molecular Weight and Purity Profile

5‑Bromo‑11‑phenyl‑11H‑benzo[a]carbazole (target) exhibits a molecular weight of 372.26 g/mol and is supplied at ≥95% purity, with a recommended storage temperature of 0–8 °C . In contrast, the non‑brominated analogue 11‑phenyl‑11H‑benzo[a]carbazole has a lower molecular weight of 293.37 g/mol and a melting point of 77–79 °C . The 8‑bromo regioisomer (CAS 1210470‑49‑7) shares the same molecular weight (372.26 g/mol) but is predicted to have a different melting point and reactivity profile due to altered electron density distribution . These physical differences directly impact handling, purification, and the choice of coupling partner in downstream synthesis.

MW & Purity
Cross‑study comparable
Target: 372.26 g/mol, ≥95% purity
Non‑brominated: 293.37 g/mol (mp 77–79°C)
8‑bromo isomer: 372.26 g/mol
Enables synthetic differentiation via Br handle for OLED host construction.
Verify identity by NMR; 8‑bromo isomer shares molecular weight.
OLED materials Suzuki coupling Carbazole derivative

Spin-Orbit Coupling and Electronic Effects

Density functional theory (DFT) calculations on a series of brominated carbazole isomers revealed that the position of the Br substituent significantly alters the spin–orbit coupling (SOC) matrix elements between singlet and triplet excited states [1]. While the study examined a simpler carbazole core, the underlying principle extends to benzo[a]carbazole systems: Br at the 5‑position yields a different SOC strength than Br at the 8‑ or 9‑positions [2]. Specifically, isomers with Br at the 3‑ and 6‑positions showed SOC values close to the unsubstituted parent, whereas other positions led to substantial increases in SOC [1]. This positional sensitivity means that the 5‑bromo derivative can be selectively employed to tune the intersystem crossing rate in thermally activated delayed fluorescence (TADF) emitters, a parameter that directly influences OLED external quantum efficiency (EQE) [3].

Spin–Orbit Coupling
Class‑level inference
Br at 5‑position yields distinct SOC vs 8‑/9‑positions; qualitative variation observed by DFT.
May support position‑specific tuning of TADF emitter intersystem crossing.
Inferred from carbazole DFT; not directly measured on benzo[a]carbazole.
Spin–orbit coupling DFT calculation OLED efficiency

Suzuki–Miyaura Coupling Efficiency

Aryl bromides on carbazole and benzocarbazole scaffolds are known to undergo efficient Suzuki–Miyaura coupling with boronic acids and esters [1]. While direct comparative kinetic data for 5‑bromo‑ vs. 8‑bromo‑11‑phenyl‑11H‑benzo[a]carbazole are not available in the open literature, class‑level inference from related studies indicates that the 5‑position on the benzo[a]carbazole ring is less sterically hindered than the 8‑position, which is flanked by an additional fused benzene ring [2]. This difference in steric environment is expected to translate into higher conversion rates and yields for the 5‑bromo isomer in cross‑coupling reactions. Moreover, the 5‑bromo derivative is explicitly listed as a key intermediate for OLED host materials that achieve external quantum efficiencies (EQE) exceeding 20% [3].

Steric Profile
Class‑level inference
5‑position (bay region) less hindered vs congested 8‑position.
May facilitate higher cross‑coupling conversion rates.
No direct kinetic comparison available; steric assessment from geometry.
Suzuki coupling Cross-coupling Synthetic building block

OLED Host Material Performance

Carbazole‑benzo[a]carbazole derivatives synthesized from 5‑bromo‑11‑phenyl‑11H‑benzo[a]carbazole and related intermediates have been demonstrated as high‑performance hole‑transporting hosts in yellow TADF and red phosphorescent OLEDs [1]. These host materials exhibit high thermal stability (Td ≈ 350 °C) and form amorphous films with a glass transition temperature (Tg) of 107 °C for the ethyl‑substituted derivative [1]. OLED devices employing co‑hosts based on this class of materials achieved an external quantum efficiency (EQE) exceeding 20% with stable color emission [2]. In contrast, devices built with simpler carbazole‑based hosts lacking the extended benzo[a]carbazole π‑system typically exhibit lower triplet energy levels and suffer from increased efficiency roll‑off [3].

Device Efficiency
Class‑level inference
Hosts from 5‑bromo derivative: reported EQE > 20% in red phosphorescent OLEDs.
Supports high‑efficiency OLED host research; isomer‑specific performance context.
Comparable data on 8‑bromo or other isomers not reported.
OLED host Hole transport External quantum efficiency

Key OLED Applications


Hole-Transporting Hosts for OLEDs

5‑Bromo‑11‑phenyl‑11H‑benzo[a]carbazole serves as a critical Suzuki coupling partner for constructing carbazole‑benzo[a]carbazole‑based host materials. The resulting hosts exhibit high thermal stability (Td ≈ 350 °C), excellent film‑forming properties (Tg = 107 °C for alkylated derivatives), and strong hole‑transport capability, enabling red phosphorescent and yellow TADF OLEDs with EQE > 20% [1].

TADF Emitters with Tunable SOC

The specific 5‑bromo substitution pattern on the benzo[a]carbazole core yields a distinct spin–orbit coupling profile compared to 8‑bromo or other regioisomers [2]. This positional control is essential for fine‑tuning the rate of reverse intersystem crossing (RISC) in thermally activated delayed fluorescence (TADF) emitters, directly impacting device efficiency and roll‑off characteristics [3].

Bipolar Hosts for Phosphorescent OLEDs

By coupling 5‑bromo‑11‑phenyl‑11H‑benzo[a]carbazole with electron‑transporting moieties (e.g., triazine or pyridine derivatives) via Suzuki–Miyaura reaction, researchers can access bipolar host materials that balance hole and electron transport. This architecture mitigates efficiency roll‑off and extends device operational lifetime, as demonstrated in co‑host systems employing CN‑T2T [4].

Application
Selection Property
Validation Focus
OLED hole‑transporting host research
Benzocarbazole core with reactive 5‑Br handle
Thermal stability (Td) and film morphology review
TADF emitter SOC tuning studies
Position‑specific spin‑orbit coupling modulation
Reverse intersystem crossing rate and roll‑off evaluation
Bipolar host material development
Hole‑/electron‑transport balance via cross‑coupling
Charge balance and efficiency roll‑off endpoint review

Technical Documentation Hub

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13 linked technical documents
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